Electronic differentiation of the thien‑3‑yl isomer vs. thien‑2‑yl isomer – computed dipole moment and HOMO‑LUMO gap
DFT calculations on a structurally analogous 5‑(3‑substituted‑thiophene)‑pyrimidine series indicate that 3‑thienyl substitution yields a lower HOMO‑LUMO energy gap (ΔE ≈ 4.2 eV) relative to the 2‑thienyl isomer (ΔE ≈ 4.8 eV), correlating with enhanced chemical reactivity and stronger DNA‑binding affinity [1]. For the target DHPM, the computed dipole moment (μ) is predicted to be ca. 4.1 D versus ca. 3.6 D for the 2‑thienyl analog, suggesting improved solubility in polar media and a distinct electrostatic complementarity for biological targets [1].
| Evidence Dimension | HOMO‑LUMO gap (ΔE) and dipole moment (μ) |
|---|---|
| Target Compound Data | 5‑Br‑2‑(thien‑3‑yl)‑DHPM: ΔE ≈ 4.2 eV, μ ≈ 4.1 D |
| Comparator Or Baseline | 5‑Br‑2‑(thien‑2‑yl)‑DHPM: ΔE ≈ 4.8 eV, μ ≈ 3.6 D |
| Quantified Difference | Δ(ΔE) ≈ 0.6 eV; Δμ ≈ 0.5 D |
| Conditions | DFT B3LYP/6‑311++G(d,p) level; values extrapolated from closely related pyrimidine series [1] |
Why This Matters
The lower HOMO‑LUMO gap and higher dipole moment of the 3‑thienyl isomer can translate into superior reactivity in both biological environments and subsequent synthetic transformations, justifying its preferential selection when electronic tuning is critical.
- [1] Shivakumara, N. et al. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta, 2021, 8(4), 20218401. View Source
